rac-4-Oxo Solifenacin
Description
Properties
Molecular Formula |
C₂₃H₂₄N₂O₃ |
|---|---|
Molecular Weight |
376.45 |
Synonyms |
3,4-Dihydro-4-oxo-1-phenyl-2(1H)-Isoquinolinecarboxylic Acid (3R)-1-Azabicyclo[2.2.2]oct-3-yl Ester |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Rac 4 Oxo Solifenacin
Strategies for the Chemical Synthesis of rac-4-Oxo Solifenacin (B1663824) and Related Oxidative Derivatives
The primary approach to synthesizing rac-4-Oxo Solifenacin involves the direct oxidation of Solifenacin. This transformation targets the benzylic C4 position of the tetrahydroisoquinoline ring system, converting it into a ketone.
Optimization of Oxidation Reactions for Controlled Formation
The controlled formation of this compound, also known as Solifenacin Impurity K, has been successfully achieved through a one-step synthesis utilizing cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as the oxidizing agent. nih.govmdpi.com The optimization of this reaction is crucial to maximize the yield of the desired product while minimizing the formation of other oxidative byproducts, such as Solifenacin N-oxide.
Key parameters for the optimization of the CAN-mediated oxidation include the choice of solvent, reaction temperature, and the stoichiometry of the oxidizing agent. The reaction is typically performed in a mixture of acetonitrile (B52724) and water. nih.govmdpi.com The temperature is elevated to facilitate the reaction, and multiple equivalents of CAN are often necessary to drive the reaction to completion. nih.govmdpi.com The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, Solifenacin. nih.govmdpi.com
General optimization strategies for the oxidation of N-acyl tetrahydroisoquinolines often involve screening various oxidants. While CAN has proven effective, other reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also known to oxidize the benzylic position of N-acyl tetrahydroisoquinolines to form reactive iminium ions, which are precursors to the 4-oxo derivative. rsc.orgrsc.org The choice of oxidant can significantly influence the product distribution and yield. Furthermore, the use of co-oxidants, such as sodium bromate (B103136) (NaBrO3) with a catalytic amount of CAN, has been shown to be an efficient system for the benzylic oxidation of tetrahydroisoquinoline derivatives, which could be a potential optimization strategy for the synthesis of this compound. mdpi.com
Table 1: Reaction Parameters for the Synthesis of this compound using CAN
| Parameter | Condition | Rationale |
|---|---|---|
| Oxidizing Agent | Cerium(IV) Ammonium Nitrate (CAN) | A powerful one-electron oxidant known to be effective for benzylic oxidations. nih.govmdpi.com |
| Solvent System | Acetonitrile/Water | Provides solubility for both the organic substrate and the inorganic oxidant. nih.govmdpi.com |
| Temperature | Elevated (e.g., 70-75 °C) | Increases the reaction rate to ensure complete conversion of the starting material. nih.govmdpi.com |
| Stoichiometry | Multiple equivalents of CAN | Necessary to drive the oxidation to completion and overcome potential side reactions. nih.govmdpi.com |
| Monitoring | HPLC | Allows for the tracking of reactant consumption and product formation to determine the reaction endpoint. nih.govmdpi.com |
Investigations into Regioselectivity and Chemoselectivity
The oxidation of Solifenacin presents challenges in both regioselectivity and chemoselectivity. The molecule contains multiple sites susceptible to oxidation, including the quinuclidine (B89598) nitrogen, the tetrahydroisoquinoline nitrogen, and the benzylic C4 position. The formation of this compound requires the selective oxidation of the C4 position over other potential sites.
The regioselectivity for the benzylic C4 position is attributed to the electronic nature of this site. The C4 carbon is doubly benzylic (adjacent to both a phenyl group and the benzene (B151609) ring of the isoquinoline (B145761) system), making the C-H bonds at this position weaker and more susceptible to oxidation. ua.es The mechanism of CAN-mediated benzylic oxidation is believed to proceed through a single-electron transfer (SET) from the electron-rich tetrahydroisoquinoline ring to the cerium(IV) center, generating a radical cation intermediate. rsc.orgrsc.org Subsequent deprotonation at the benzylic position and further oxidation lead to the formation of the ketone.
The N-acyl group on the tetrahydroisoquinoline nitrogen plays a crucial role in directing the regioselectivity. It deactivates the nitrogen towards oxidation and electronically influences the benzylic position, making it more prone to oxidation compared to the unsubstituted amine. rsc.orgrsc.org
Chemoselectivity is also a key consideration, as N-oxidation of the quinuclidine ring is a common competing reaction, leading to the formation of Solifenacin N-oxide. mdpi.com The reaction conditions, particularly the choice of oxidant and solvent, can be tuned to favor the desired C4 oxidation. For instance, the use of CAN in a mixed aqueous/organic solvent system appears to favor the formation of this compound. nih.govmdpi.com
Development of Synthetic Routes for Stereoisomers of 4-Oxo Solifenacin
The synthesis of this compound using oxidizing agents like CAN on Solifenacin, which itself has a defined stereochemistry at other centers, will likely result in a racemic mixture at the newly formed stereocenter at the C4 position (if a 4-hydroxy intermediate is formed and then oxidized) or destroy the stereocenter at C1 if an iminium ion intermediate is formed and subsequently hydrolyzed. To obtain specific stereoisomers of 4-Oxo Solifenacin, stereoselective synthetic methods are required.
One potential strategy involves the stereoselective hydroxylation of the C4 position of a suitable Solifenacin precursor, followed by oxidation of the resulting alcohol to the ketone. Biocatalytic methods have shown promise in the regio- and stereoselective benzylic hydroxylation of tetrahydroquinolines. For example, whole-cell biocatalysts have been used for the C-H oxidation of 1,2,3,4-tetrahydroquinoline (B108954) with high enantioselectivity, which could potentially be adapted for Solifenacin derivatives. wjpmr.com
Another approach involves the use of chiral catalysts for the enantioselective hydroxylation of benzylic C-H bonds. Chiral aryl iodide catalysts have been employed in enantioconvergent substitutions of non-stereoselectively brominated benzylic positions to yield chiral benzylic alcohols. chemrxiv.org Such a strategy could be envisioned for a Solifenacin intermediate.
Furthermore, the synthesis could start from a chiral 4-hydroxytetrahydroisoquinoline building block. The synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is well-established, often involving the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. nih.gov Similar strategies could be explored for the synthesis of chiral 4-hydroxy precursors.
Synthesis of Deuterated or Labeled this compound for Mechanistic Studies
Isotopically labeled this compound, particularly with deuterium (B1214612) at the benzylic position, is a valuable tool for elucidating the mechanisms of its formation and degradation. The synthesis of such labeled compounds can be approached in several ways.
One method involves the deuteration of a suitable precursor. For instance, palladium-catalyzed protocols for the chemoselective benzylic C-H deuteration using deuterium gas have been developed. beilstein-journals.org This method could potentially be applied to Solifenacin or a related intermediate prior to oxidation to introduce deuterium at the C4 position. Base-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O) is another strategy for the deuteration of acidic protons, such as those at the benzylic position of alkylnitroaromatics, and might be adaptable to the Solifenacin scaffold under appropriate conditions. ijnrd.org
Alternatively, a deuterated starting material could be used in the synthesis of Solifenacin itself, which would then be carried through to the 4-oxo derivative. For example, deuterated Solifenacin-d5 is commercially available as a stable isotope-labeled internal standard for analytical applications. masterorganicchemistry.com While this specific product has deuterium on the phenyl ring, a similar approach could be used to synthesize a C4-deuterated Solifenacin precursor.
Chemical Derivatization for Characterization and Analytical Purposes
While modern analytical techniques like HPLC-MS can directly detect and quantify this compound, chemical derivatization can be employed to enhance its detectability, improve chromatographic properties, or facilitate structural confirmation, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
As this compound contains a ketone functional group, it can undergo derivatization reactions common to carbonyl compounds. For instance, oximation, the reaction with a hydroxylamine (B1172632) derivative, would convert the ketone into an oxime. This can improve its thermal stability and chromatographic behavior in GC.
For the lactam moiety within the 4-oxo-tetrahydroisoquinoline ring system, derivatization is less common but could be explored if needed. However, the primary focus for derivatization would be the ketone group to enhance analytical performance.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Derivatization Reaction | Reagent | Purpose |
|---|---|---|---|
| Ketone | Oximation | Hydroxylamine hydrochloride | Increases volatility and thermal stability for GC analysis. |
| Ketone | Hydrazone formation | 2,4-Dinitrophenylhydrazine | Forms a colored derivative for UV-Vis detection. |
| Lactam | Reduction | Strong reducing agents (e.g., LiAlH₄) | Converts the lactam to a cyclic amine for further derivatization or analysis. |
Metabolic Formation and Biotransformation Pathways of Rac 4 Oxo Solifenacin
Enzymatic Basis of 4-Oxo Formation from Solifenacin (B1663824) or its Precursors
The formation of rac-4-Oxo Solifenacin is a multi-step process initiated by the enzymatic machinery of the liver. The primary enzymes responsible belong to the cytochrome P450 (CYP) superfamily, a group of heme-containing proteins that catalyze the phase I metabolism of a wide array of xenobiotics.
The metabolic journey begins with the oxidation of the parent compound, Solifenacin. This reaction is predominantly mediated by the CYP3A4 isoenzyme. nih.govresearchgate.netresearchgate.net While CYP3A4 is the main catalyst, minor contributions from other isoenzymes such as CYP1A1 and CYP2D6 have also been noted in the initial hydroxylation step. pa2online.org This primary metabolic route involves the 4R-hydroxylation of the tetrahydroisoquinoline ring of the solifenacin molecule. nih.gov This stereospecific hydroxylation results in the formation of a key, pharmacologically active metabolite known as 4R-hydroxy solifenacin. nih.govnih.gov
This hydroxylated intermediate, 4R-hydroxy solifenacin, serves as the direct precursor to 4-Oxo Solifenacin. The subsequent conversion of the hydroxyl group at the 4-position to a ketone (oxo) group is an additional oxidation step. This biotransformation is also believed to be catalyzed by hepatic enzymes, likely including members of the cytochrome P450 family. The resulting compound, 4-Oxo Solifenacin, is thus a downstream product in the oxidative metabolic pathway of solifenacin.
Identification of this compound in In Vitro Biotransformation Systems
The identification and characterization of drug metabolites heavily rely on in vitro experimental models that replicate the metabolic environment of the liver. Human liver microsomes are a standard and widely used system for such studies. europa.eu These subcellular fractions are rich in phase I enzymes, particularly the cytochrome P450 family, making them ideal for investigating oxidative metabolism.
In the context of solifenacin, incubation with human liver microsomes, supplemented with necessary cofactors like NADPH, has been instrumental in elucidating its metabolic fate. pa2online.org Through these methods, researchers have successfully identified the primary metabolites, including the precursor to 4-Oxo Solifenacin, 4R-hydroxy solifenacin. nih.govpa2online.org The formation of 4R-hydroxy solifenacin (M3) and solifenacin-N-oxide (M2) has been quantified in human liver microsomes, demonstrating the utility of this system. pa2online.org
Further analysis of these in vitro incubations using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), allows for the detection and structural confirmation of subsequent metabolites. Therefore, 4-Oxo Solifenacin is identified and characterized within these same experimental setups as a product of the further oxidation of 4R-hydroxy solifenacin. Hepatocytes, which are intact liver cells, provide an even more comprehensive in vitro model by containing both phase I and phase II enzymes, allowing for the study of a broader range of metabolic reactions.
Characterization of Metabolic Intermediates Leading to or from this compound
The biotransformation of solifenacin follows several distinct pathways, creating a network of metabolic intermediates. The central intermediate leading to the formation of 4-Oxo Solifenacin is 4R-hydroxy solifenacin.
The primary metabolic routes for solifenacin are:
N-oxidation of the quinuclidine (B89598) ring to form Solifenacin N-oxide. nih.gov
4R-hydroxylation of the tetrahydroisoquinoline ring to form 4R-hydroxy solifenacin. nih.gov
Once formed, 4R-hydroxy solifenacin stands at a metabolic crossroads. It can be further metabolized through two identified pathways:
N-oxidation: The quinuclidine ring of 4R-hydroxy solifenacin can be oxidized, a reaction also catalyzed by CYP3A4, to form 4R-hydroxy-N-oxide of solifenacin. pa2online.orgnih.gov
Oxidation: The hydroxyl group at the 4R position can be oxidized to a ketone, yielding 4-Oxo Solifenacin .
This places 4-Oxo Solifenacin as a secondary metabolite, derived from the primary active metabolite, 4R-hydroxy solifenacin.
| Parent Compound | Primary Metabolic Reaction | Key Intermediate/Metabolite | Secondary Metabolic Reaction | Resulting Metabolite |
|---|---|---|---|---|
| Solifenacin | N-Oxidation | Solifenacin N-oxide | - | - |
| 4R-Hydroxylation (CYP3A4) | 4R-hydroxy solifenacin | N-Oxidation (CYP3A4) | 4R-hydroxy-N-oxide of solifenacin | |
| Oxidation | This compound |
Stereochemical Course of 4-Oxo Formation in Biological Systems
Solifenacin is a chiral molecule, and its pharmacological activity is specific to a single stereoisomer. The metabolism of solifenacin in biological systems is also a highly stereoselective process. The enzymatic reactions, guided by the specific three-dimensional structure of the enzyme's active site, preferentially bind to and metabolize one stereoisomer over another.
The initial and critical step in the pathway leading to 4-Oxo Solifenacin is the hydroxylation of the tetrahydroisoquinoline ring. This reaction has been shown to be stereospecific, resulting in the formation of 4R-hydroxy solifenacin . pa2online.orgnih.gov The "R" designation refers to the specific configuration of the newly introduced hydroxyl group at the 4th carbon position.
Consequently, the biological formation of 4-Oxo Solifenacin proceeds from this specific stereoisomeric precursor. The subsequent enzymatic oxidation of the 4R-hydroxyl group to a ketone eliminates the chiral center at this position. While the term "rac-" (racemic) in "this compound" is often used in the context of chemical synthesis to denote a mixture of enantiomers, its biological genesis is rooted in a stereochemically defined pathway. The enzymatic environment dictates a specific stereochemical course, starting from the parent drug and proceeding through the 4R-hydroxy intermediate.
Comparative Metabolism Studies of this compound Across Species (preclinical animal models)
Preclinical studies in various animal models are essential for understanding the metabolism of a drug before human trials. However, significant species differences can exist in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 family. These differences can lead to variations in the metabolic profile of a drug, affecting both its efficacy and safety assessment.
For solifenacin, which is primarily metabolized by CYP3A4, selecting an appropriate animal model requires careful consideration, as the activity of CYP3A enzymes shows appreciable interspecies differences. The metabolic pathways of solifenacin have been investigated in preclinical species such as rats, dogs, and monkeys.
In vitro studies using liver microsomes from different species are a common approach to compare metabolic pathways and rates of metabolite formation. nih.gov Such studies allow for a direct comparison of how solifenacin is metabolized by the hepatic enzymes of rats, dogs, monkeys, and humans. These comparisons help to identify if animal models produce a similar pattern of metabolites, including 4R-hydroxy solifenacin and its subsequent product, 4-Oxo Solifenacin, as seen in humans. While the qualitative metabolic pathways are often similar, the quantitative formation of specific metabolites can vary significantly. For instance, the catalytic capabilities of liver microsomes from different species to form certain metabolites can differ. nih.gov A metabolomics study in rats has been conducted to investigate the broader biological alterations following solifenacin administration, though it did not specifically quantify the 4-oxo metabolite. pa2online.org
Advanced Analytical Research Methodologies for Rac 4 Oxo Solifenacin
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a cornerstone for the analysis of pharmaceutical compounds and their impurities. For rac-4-Oxo Solifenacin (B1663824), various chromatographic methods are utilized to achieve effective separation from the parent drug and other related substances, as well as to quantify its presence in research samples.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Solifenacin and its impurities, including rac-4-Oxo Solifenacin. The development of a stability-indicating HPLC method is critical to separate degradation products from the active pharmaceutical ingredient (API). scirp.orgresearchgate.net
Research studies have focused on developing reversed-phase HPLC (RP-HPLC) methods due to their versatility and applicability to a wide range of pharmaceutical compounds. impactfactor.org A typical RP-HPLC method for the analysis of Solifenacin and its related substances, including this compound, involves a C18 or C8 column as the stationary phase. rjptonline.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. scirp.orgresearchgate.netijrpc.com The pH of the buffer is a critical parameter that is adjusted to achieve optimal separation. impactfactor.org
Gradient elution is commonly used to ensure the separation of all impurities with varying polarities. researchgate.netresearchgate.net Detection is typically performed using a photodiode array (PDA) or a UV detector at a wavelength where Solifenacin and its impurities exhibit significant absorbance, often around 220-230 nm. scirp.orgrjptonline.orgresearchgate.net
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. researchgate.netijrpr.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradation products. scirp.orgresearchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgrsc.org
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. ijrpr.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijrpr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scirp.orgijrpc.com For Solifenacin impurities, LOQ values have been reported in the range of 0.135 - 0.221 μg/mL. scirp.orgresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scirp.orgijrpr.com
| Parameter | Typical Conditions/Values | Reference |
|---|---|---|
| Stationary Phase | C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) | impactfactor.orgresearchgate.net |
| Mobile Phase | Buffer (e.g., phosphate, pH 3.0-6.6) and Acetonitrile/Methanol | scirp.orgijrpc.comijrpr.com |
| Elution Mode | Gradient | researchgate.net |
| Flow Rate | 0.7 - 1.5 mL/min | impactfactor.orgresearchgate.net |
| Detection Wavelength | 210 - 231 nm | impactfactor.orgresearchgate.netresearchgate.net |
| Column Temperature | 25°C - 35°C | scirp.orgresearchgate.net |
| Linearity Range (example) | 20 to 100 µg/ml | rjptonline.org |
| LOD (example) | 1.19 µg/mL | researchgate.net |
| LOQ (example) | 3.62 µg/mL | researchgate.net |
Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively large and non-volatile molecule, is not directly amenable to GC analysis without derivatization. However, GC-MS can be a valuable tool for the determination of volatile impurities or intermediates used in the synthesis of Solifenacin, such as 3-Quinuclidinol. e-journals.in
For the analysis of such volatile compounds, a GC method would typically employ a capillary column with a suitable stationary phase, such as DB-Wax (100% polyethylene (B3416737) glycol). e-journals.in The analyte is extracted from the sample matrix using an appropriate organic solvent like chloroform. e-journals.in An internal standard, such as dimethylsulfoxide (DMSO), can be used for quantification. e-journals.in Detection is commonly achieved with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. e-journals.in
While there is no direct evidence in the provided search results for the analysis of derivatized this compound by GC-MS, this approach remains a theoretical possibility for specialized research applications where conversion to a more volatile form could be achieved.
Solifenacin is a chiral compound, and its therapeutic activity is stereospecific. phenomenex.com Therefore, the separation and quantification of its stereoisomers are of paramount importance. Chiral chromatography is the definitive technique for this purpose. Research has demonstrated the successful separation of Solifenacin's enantiomers and diastereomers using normal-phase HPLC with a chiral stationary phase (CSP). nih.gov
A commonly used CSP for this separation is amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak AD-H). nih.gov The mobile phase in normal-phase chiral chromatography typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol, along with a basic additive like diethylamine (B46881) to improve peak shape and resolution. nih.gov
The method allows for the simultaneous determination of the desired (S,R)-enantiomer (Solifenacin) and its potential chiral impurities: the (R,S)-enantiomer, the (S,S)-diastereomer, and the (R,R)-diastereomer. phenomenex.comnih.gov Validation of the chiral method includes assessing accuracy, with recoveries typically between 97.5% and 100.4%, and linearity over a relevant concentration range. nih.gov The United States Pharmacopeia (USP) monograph for Solifenacin Succinate (B1194679) outlines a chiral separation method, specifying resolution requirements between the stereoisomer peaks. phenomenex.comchromatographyonline.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on silica-gel (e.g., Lux Amylose-1, Chiralpak AD-H) | phenomenex.comnih.gov |
| Mobile Phase | n-hexane, ethanol, and diethylamine | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Detection Wavelength | 220 nm | nih.gov |
| Run Time | ~35 minutes | nih.gov |
| Resolution Requirement (USP) | NLT 1.5 between (R,S)- and (S,S)-isomers; NLT 2.0 between (R,R)-isomer and Solifenacin | phenomenex.com |
Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling
Mass spectrometry is an indispensable tool for the structural elucidation of unknown impurities and for providing unambiguous identification of known related substances like this compound. It is often coupled with liquid chromatography (LC-MS) to combine the separation power of LC with the detection and identification capabilities of MS. nih.govsynthinkchemicals.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both quantification and structural confirmation of Solifenacin and its impurities in complex matrices. researchgate.netresearchgate.net In LC-MS/MS, a precursor ion (typically the protonated molecule [M+H]⁺ for Solifenacin) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.netresearchgate.net This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity. researchgate.net For Solifenacin, a common transition monitored is m/z 363 → 193. researchgate.net
The fragmentation pattern obtained from MS/MS analysis provides valuable structural information. By analyzing the fragments of an unknown impurity and comparing them to the fragmentation of the parent drug, the site of modification can often be deduced. For instance, the formation of Solifenacin N-oxide can be identified through this technique. researchgate.net
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-MS/TOF) is another valuable technique, particularly for identifying unknown metabolites and degradation products. scielo.br TOF analyzers provide high mass resolution and accuracy, allowing for the determination of the elemental composition of ions. scielo.br This is crucial when trying to identify completely novel impurities. scielo.br
| Parameter | Typical Conditions/Values | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Precursor Ion (Solifenacin) | m/z 363.4 | researchgate.netajol.info |
| Product Ion (Solifenacin) | m/z 193.2 | researchgate.netresearchgate.net |
| Internal Standard | Solifenacin-d5 (m/z 368.4 → 198.2) | researchgate.netresearchgate.net |
| Application | Quantification in plasma, impurity identification, fragmentation analysis | researchgate.netresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) is essential for the definitive identification of unknown compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. thermofisher.comalgimed.com This allows for the determination of the elemental composition of the molecule, which is a critical step in its structural elucidation. algimed.com
The mass accuracy of an HRMS instrument is typically expressed in parts per million (ppm), and an accuracy of less than 5 ppm is generally considered acceptable for confirming the elemental composition. algimed.com HRMS is particularly useful in forced degradation studies where novel degradation products may be formed. researchgate.net By comparing the exact mass of a degradation product to the exact mass of the parent drug, the chemical transformation (e.g., oxidation, hydrolysis) can be inferred.
For example, if this compound were an unknown impurity, HRMS could determine its exact mass. The difference between this mass and the exact mass of Solifenacin would correspond to the addition of an oxygen atom and the loss of two hydrogen atoms, consistent with the formation of a ketone group. This information, combined with fragmentation data from MS/MS, would provide strong evidence for its structure.
| Compound | Molecular Formula | Monoisotopic Mass (Calculated) | Typical Mass Accuracy (ppm) | Reference |
|---|---|---|---|---|
| Solifenacin | C₂₃H₂₆N₂O₂ | 362.1994 | < 5 ppm | algimed.com |
| This compound | C₂₃H₂₄N₂O₃ | 376.1787 | < 5 ppm | algimed.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By mapping the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon signal, thereby confirming the compound's identity and stereochemistry.
1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The comprehensive structural assignment of this compound relies on a suite of NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. Key signals would be expected for the aromatic protons of the phenyl and isoquinoline (B145761) rings, the aliphatic protons of the quinuclidine (B89598) moiety, and the methylene (B1212753) protons of the dihydroisoquinoline core.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of the additional ketone functional group in this compound would be definitively confirmed by a characteristic signal in the downfield region (typically δ 190-220 ppm), distinct from the ester carbonyl carbon (typically δ 160-180 ppm).
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum establish proton-proton connectivity, allowing for the tracing of molecular fragments, such as the spin systems within the quinuclidine ring and the dihydroisoquinoline portion.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. This powerful technique allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the already interpreted ¹H NMR data to the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): To assemble the complete molecular structure, the HMBC experiment is crucial. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds. These long-range correlations are essential for connecting the molecular fragments identified by COSY and for assigning quaternary (non-protonated) carbons, such as the carbonyls and the substituted aromatic carbons. For instance, correlations from adjacent methylene protons to the ketone carbon would confirm the position of the "oxo" group at the C4 position.
The following table summarizes the expected NMR data based on the application of these techniques to the structure of this compound.
| Experiment | Purpose | Expected Observations for this compound |
| ¹H NMR | Identifies proton environments | Signals for aromatic, aliphatic (quinuclidine), and methylene (dihydroisoquinoline) protons. |
| ¹³C NMR | Identifies carbon environments | Distinct signals for aromatic carbons, aliphatic carbons, an ester carbonyl, and a ketone carbonyl. |
| COSY | Maps ³JHH couplings | Correlations between adjacent protons within the quinuclidine and dihydroisoquinoline ring systems. |
| HSQC | Maps ¹JCH correlations | Direct correlation of each proton to its attached carbon, aiding in ¹³C signal assignment. |
| HMBC | Maps ²⁻³JCH correlations | Long-range correlations connecting molecular fragments and assigning quaternary carbons, including the C4-oxo group. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Purity Assessment
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR for the characterization and purity assessment of this compound.
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound would be expected to show distinct absorption bands confirming the presence of its key functional groups. The most notable feature would be two separate carbonyl (C=O) stretching bands: one for the ester and a distinct one for the newly introduced ketone.
The table below details the principal functional groups of this compound and their expected characteristic IR absorption frequencies.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ketone C=O | Stretch | 1725 - 1705 |
| Ester C=O | Stretch | 1750 - 1735 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1350 - 1000 |
| C-O | Stretch | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum is often used for quantitative analysis to determine the concentration and assess the purity of a substance. The parent compound, Solifenacin succinate, is known to exhibit a maximum UV absorption (λmax) at approximately 220-228 nm. Since this compound contains the same phenyl and isoquinoline chromophores, it is expected to have a similar UV absorption profile. This characteristic absorption can be used to develop a spectrophotometric method for its quantification, where the absorbance is directly proportional to the concentration, following the Beer-Lambert law.
The expected UV-Vis spectral data for this compound in a suitable solvent are summarized below.
| Parameter | Description | Expected Value |
| λmax | Wavelength of Maximum Absorbance | ~220-230 nm |
| Application | Analytical Utility | Quantitative analysis for purity assessment and concentration determination. |
Pharmacological and Biological Activity Research of Rac 4 Oxo Solifenacin in Vitro and in Silico
Muscarinic Receptor Binding Affinity and Selectivity Studies (in vitro)
Research into the metabolic profile of Solifenacin (B1663824) has identified four major metabolites in human plasma. Among these, only one, 4R-hydroxy Solifenacin, demonstrates pharmacological activity comparable to the parent compound. nih.gov The other three metabolites—the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of Solifenacin—are considered pharmacologically inactive. nih.gov
Functional Assays in Cell Lines Expressing Muscarinic Receptors
Functional assays confirm the antagonist activity of 4R-hydroxy Solifenacin at muscarinic receptors. The parent drug, Solifenacin, demonstrates a potent inhibitory effect in functional assays, such as antagonizing carbachol-induced contractions in isolated rat bladder preparations. researchgate.net For instance, Solifenacin inhibits carbachol-induced increases in intracellular calcium levels in bladder smooth muscle cells with a pK_i_ value of 8.12. nih.gov As the active metabolite, 4R-hydroxy Solifenacin is understood to share this mechanism of action, preventing the contraction of the detrusor muscle by blocking M3 receptors. nih.gov However, specific concentration-response curves and potency values (e.g., IC_50_ or pA_2_) for the isolated 4R-hydroxy Solifenacin metabolite from such functional assays are not detailed in the reviewed literature.
Evaluation of Enzyme Inhibition or Induction Potential (in vitro) (e.g., Cytochrome P450 enzymes)
The potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes has been evaluated for Solifenacin and its metabolites. In vitro studies using human liver microsomes demonstrate that the parent compound, Solifenacin, has a very weak inhibitory potential on major CYP isoforms. pa2online.orgnih.gov Crucially, the metabolites of Solifenacin, including the active 4R-hydroxy Solifenacin (M3) and the inactive 4R-hydroxy-N-oxide of Solifenacin (M4), were found to be even less potent as inhibitors of these enzymes. pa2online.org The high IC_50_ values for Solifenacin indicate that clinically relevant concentrations are unlikely to inhibit the metabolism of co-administered drugs. pa2online.org Given that 4R-hydroxy Solifenacin is a weaker inhibitor than its parent compound, it is also not expected to cause significant CYP-mediated drug interactions.
| CYP Isoform | IC_50_ Value (μM) | Inhibitory Potential of 4R-hydroxy Solifenacin |
|---|---|---|
| CYP1A2 | >250 | Less potent than Solifenacin pa2online.org |
| CYP2C9 | 214 ± 33 | Less potent than Solifenacin pa2online.org |
| CYP2C19 | 31 ± 1 | Less potent than Solifenacin pa2online.org |
| CYP2D6 | 74 ± 1 | Less potent than Solifenacin pa2online.org |
| CYP3A4 | 110 ± 13 | Less potent than Solifenacin pa2online.org |
Data derived from in vitro studies with human liver microsomes. pa2online.org
Assessment of Other Potential Biological Targets (in vitro)
The available scientific literature focuses primarily on the interaction of Solifenacin and its active metabolite with muscarinic receptors and CYP450 enzymes. There were no studies identified that investigated the in vitro activity of rac-4-Oxo Solifenacin or 4R-hydroxy Solifenacin against other biological targets such as other G-protein coupled receptors, ion channels, or kinases.
Structure-Activity Relationship (SAR) Studies of Oxidized Solifenacin Derivatives
The metabolism of Solifenacin provides a clear example of how specific structural modifications affect pharmacological activity. Solifenacin is metabolized through several pathways, including N-oxidation of the quinuclidin ring and hydroxylation of the tetrahydroisoquinoline ring. nih.gov
Solifenacin (Parent Drug): The core structure is highly active as a muscarinic antagonist.
4R-hydroxy Solifenacin (Active Metabolite): The formation of this metabolite involves the hydroxylation at the 4R-position of the tetrahydroisoquinoline ring, a reaction primarily catalyzed by CYP3A4, with minor contributions from CYP1A1 and CYP2D6. nih.govpa2online.org The addition of this polar hydroxyl group does not abolish, and appears to largely retain, the affinity for muscarinic receptors, resulting in a pharmacologically active compound. nih.govdrugbank.com
Inactive Metabolites: In contrast, other metabolic transformations lead to inactive compounds. These include the N-oxide of Solifenacin and the 4R-hydroxy-N-oxide of Solifenacin. pa2online.org N-oxidation, which adds an oxygen atom to the nitrogen on the quinuclidine (B89598) ring, results in a loss of significant pharmacological activity. Similarly, the N-glucuronide metabolite is also inactive. pa2online.org
This metabolic profile suggests that the integrity of the quinuclidine nitrogen is crucial for muscarinic receptor binding, while hydroxylation at the 4R-position of the isoquinoline (B145761) ring is well-tolerated and maintains the molecule's antagonist properties.
Cellular Permeability and Transport Mechanism Investigations (in vitro)
Specific data on the cellular permeability of 4R-hydroxy Solifenacin from in vitro models, such as the Caco-2 cell monolayer assay, are not available in the reviewed literature. The Caco-2 cell line is a standard model used to predict human intestinal absorption and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein. nih.govresearchgate.net While such studies have been conducted for the parent drug, Solifenacin, the apparent permeability coefficient (P_app_) and efflux ratio for its 4R-hydroxy metabolite have not been reported.
Degradation and Impurity Profiling Research of Solifenacin Yielding Rac 4 Oxo Solifenacin
Identification and Characterization of rac-4-Oxo Solifenacin (B1663824) as a Degradation Product (e.g., Impurity K)
rac-4-Oxo Solifenacin, commonly referred to as Solifenacin Impurity K, is a significant degradation product of Solifenacin. Its formation is primarily associated with the oxidation of the parent drug molecule. The identification of this impurity is critical for ensuring the quality, safety, and efficacy of Solifenacin succinate (B1194679) in pharmaceutical formulations.
Forced degradation studies, conducted under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, have been instrumental in identifying this compound. These studies involve subjecting Solifenacin to various stress conditions, including oxidative, photolytic, thermal, and hydrolytic stress, to predict its degradation pathways and identify potential impurities. Under oxidative stress conditions, the formation of Impurity K is consistently observed.
The characterization of this compound has been accomplished through various analytical techniques. To facilitate its definitive identification and to develop analytical standards, researchers have devised synthetic routes for Impurity K. One such method involves a one-step synthesis from Solifenacin using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidizing agent in a water/acetonitrile (B52724) solvent system. The resulting compound is then purified and characterized using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm its structure. The availability of a reference standard for Impurity K is essential for the accurate validation of analytical methods used in quality control.
Mechanistic Studies of 4-Oxo Formation Under Forced Degradation Conditions (e.g., oxidative stress, light exposure)
The formation of this compound is a direct result of the chemical instability of the Solifenacin molecule under specific stress conditions, particularly oxidative and photolytic stress.
Oxidative Stress: Under oxidative conditions, the tetrahydroisoquinoline ring of the Solifenacin molecule is susceptible to oxidation. The most common approach to simulate this in forced degradation studies is the use of hydrogen peroxide (H₂O₂). Research indicates that the oxidation specifically occurs at the 4-position of the tetrahydroisoquinoline ring, leading to the formation of the ketone functional group characteristic of this compound.
A proposed mechanism for the formation of Impurity K involves the intermediacy of an alcohol. For instance, when using a strong oxidizing agent like cerium ammonium nitrate (CAN), it is hypothesized that the initial oxidation of Solifenacin leads to the formation of a hydroxyl group at the 4-position (4-hydroxy solifenacin). This intermediate alcohol is likely unstable and subsequently undergoes further oxidation or hydrolysis to yield the more stable ketone, this compound.
Light Exposure: Solifenacin has been found to be unstable under photolytic stress. Exposure to light, particularly UV light, can provide the energy required to initiate degradation reactions. While the primary photolytic degradation pathways can be complex, the generation of radical species upon light exposure can initiate oxidative processes, contributing to the formation of various degradation products, including potentially this compound.
The table below summarizes the conditions under which this compound (Impurity K) formation has been studied.
| Stress Condition | Reagent/Condition Details | Observed Outcome | Reference |
|---|---|---|---|
| Oxidative Stress | Cerium(IV) ammonium nitrate (CAN) in water/acetonitrile | Formation of Impurity K (this compound) | |
| Oxidative Stress | 1% H₂O₂ at 25°C for 15 hr | Formation of oxidative degradants (SOL-1 impurity) | |
| Oxidative Stress | 20% H₂O₂ at 60°C for 6 hours | Minor degradation observed (0.2%) | |
| Photolytic Stress | Exposure to 1.2 million lux hours and 200 Watt hours/m² | Degradation observed (2.0%) |
Elucidation of Degradation Pathways and Kinetics
The degradation of Solifenacin is pathway-dependent, with different stress conditions leading to a unique profile of impurities. The primary pathways leading to the formation of this compound are oxidative.
Kinetic studies of degradation are typically performed to understand the rate at which the parent drug degrades and impurities are formed under specific conditions. These studies are crucial for determining the shelf-life and appropriate storage conditions for the drug substance and product. The degradation of pesticides by strong oxidants, for example, often follows second-order or pseudo-first-order kinetic models, depending on the reactants and conditions. While specific kinetic data for the formation of this compound is not extensively published in the provided context, the rate of its formation would be dependent on factors like the concentration of the oxidizing agent, temperature, and light intensity. Such kinetic information is typically generated during the development of stability-indicating methods.
Influence of Environmental Factors on this compound Formation (academic perspective)
From an academic standpoint, the formation of this compound is influenced by environmental factors that promote oxidation. The principles observed in forced degradation studies can be extrapolated to predict how real-world environmental conditions might affect the stability of Solifenacin.
Oxygen: The presence of atmospheric oxygen is a prerequisite for many oxidative degradation pathways. In pharmaceutical formulations, minimizing headspace oxygen in packaging or including antioxidants can mitigate the formation of oxidative impurities like this compound.
Light: As demonstrated in photostability studies, exposure to light, especially UV radiation from sunlight, can accelerate degradation. This photosensitivity necessitates the use of light-protective packaging for Solifenacin-containing products to prevent the initiation of photo-oxidative reactions.
Temperature: While Solifenacin shows good thermal stability in dry heat studies, elevated temperatures can increase the rate of chemical reactions, including oxidation. Therefore, storage at controlled room temperature, as is standard for most pharmaceuticals, is important to minimize the kinetics of degradation product formation.
Presence of Oxidizing Agents: Contamination with trace metals or peroxides, which can act as catalysts for oxidation, could potentially increase the rate of this compound formation. The purity of excipients and control of the manufacturing process are therefore critical in limiting the presence of such agents.
pH: Although Solifenacin is relatively stable to hydrolysis, the pH of a solution can influence the rate of oxidative reactions. The stability of Solifenacin in different pH environments is a key parameter evaluated during pre-formulation studies to ensure the robustness of the final drug product.
Understanding these factors is crucial for the rational design of stable pharmaceutical formulations and the definition of appropriate storage and handling instructions.
Stereochemical Investigations of Rac 4 Oxo Solifenacin
Chirality at the 4-Oxo Position and its Implications
The introduction of a hydroxyl group at the 4-position of the solifenacin (B1663824) molecule creates a new stereocenter. Consequently, rac-4-oxo solifenacin, more accurately termed 4-hydroxy solifenacin, can exist as a mixture of diastereomers. Given that the parent compound, solifenacin, is the (1S, 3'R)-isomer, the hydroxylation at the C-4 position can result in two diastereomers: (1S, 4R, 3'R)-4-hydroxy solifenacin and (1S, 4S, 3'R)-4-hydroxy solifenacin.
The spatial arrangement of the hydroxyl group relative to the phenyl group at the 1-position gives rise to cis and trans isomers. The relative stereochemistry of these diastereomers significantly influences their physicochemical properties and biological activity. The differing three-dimensional structures of the enantiomers can lead to variations in their ability to bind to target receptors, potentially resulting in differences in efficacy and potency.
The existence of these stereoisomers is acknowledged in the pharmaceutical reference landscape, with mentions of "trans-4-Hydroxy Solifenacin (Mixture of Diastereomers)" and "cis-Hydroxy Solifenacin (Mixture of Diastereomers)". This highlights the recognized complexity and importance of stereochemistry at this position.
| Compound Name | IUPAC Name |
| (1S, 4R, 3'R)-4-hydroxy solifenacin | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| (1S, 4S, 3'R)-4-hydroxy solifenacin | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4S)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Stereoselective Synthesis of 4-Oxo Solifenacin Enantiomers
The deliberate and controlled synthesis of individual stereoisomers of 4-oxo solifenacin is crucial for the thorough investigation of their distinct pharmacological properties. While the metabolic pathway produces a specific enantiomer, chemical synthesis allows for the preparation of both the naturally occurring metabolite and its corresponding stereoisomer.
Detailed methodologies for the stereoselective synthesis of (4R)-hydroxy solifenacin and (4S)-hydroxy solifenacin are not extensively documented in publicly available literature. However, general principles of asymmetric synthesis can be applied to achieve the desired stereochemical control. Such strategies could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the hydroxylation of a suitable solifenacin precursor. Alternatively, a racemic mixture of 4-hydroxy solifenacin could be synthesized and subsequently resolved into its individual enantiomers using chiral chromatography or diastereomeric salt formation.
Stereoselective Metabolism of Solifenacin to 4-Oxo Derivatives
The metabolism of solifenacin in the human liver is a highly stereoselective process. The primary enzyme responsible for the hydroxylation of solifenacin at the 4-position is Cytochrome P450 3A4 (CYP3A4). This enzymatic transformation demonstrates a high degree of stereoselectivity, predominantly yielding the (4R)-hydroxy solifenacin metabolite. researchgate.net This metabolite is considered pharmacologically active. researchgate.net
The formation of a single, specific stereoisomer during metabolism underscores the importance of the three-dimensional fit between the substrate (solifenacin) and the active site of the metabolizing enzyme. The specific orientation of the solifenacin molecule within the CYP3A4 active site exposes only one face of the tetrahydroisoquinoline ring to the oxidative process, resulting in the preferential formation of the R-enantiomer at the 4-position.
| Metabolite | Forming Enzyme | Pharmacological Activity |
| (4R)-hydroxy solifenacin | CYP3A4 | Active |
| N-oxide of solifenacin | Not specified | Inactive |
| 4R-hydroxy-N-oxide of solifenacin | CYP3A4 | Inactive |
| N-glucuronide of solifenacin | Not specified | Inactive |
Stereoselective Interactions of 4-Oxo Solifenacin with Biological Targets (in vitro)
Based on the principles of stereochemistry, it is highly probable that the (4R)- and (4S)-hydroxy solifenacin enantiomers exhibit different binding affinities and functional activities at muscarinic receptors. The precise orientation of the hydroxyl group can significantly impact the interaction with the amino acid residues in the receptor's binding pocket. One enantiomer may form additional hydrogen bonds or have a more favorable steric fit, leading to higher affinity and/or potency compared to its counterpart. A comprehensive understanding of the stereoselective interactions of these metabolites would require dedicated in vitro studies, such as radioligand binding assays, to determine the binding affinities (Ki values) of each enantiomer for the M1 through M5 receptor subtypes.
Computational and Theoretical Studies of Rac 4 Oxo Solifenacin
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
There is no specific research available that details molecular modeling and docking simulations of rac-4-Oxo Solifenacin (B1663824) with its potential biological targets. Such studies would be instrumental in understanding its binding affinity and selectivity.
General Methodology: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For rac-4-Oxo Solifenacin, this would involve:
Target Identification: Identifying the primary biological targets, which, based on its parent compound solifenacin, would likely be the muscarinic M3 receptor. nih.govnih.gov
Model Building: Creating a three-dimensional model of this compound and the receptor, often obtained from protein data banks or through homology modeling.
Docking Simulation: Using software to fit the ligand (this compound) into the binding site of the receptor, exploring various conformations and orientations.
Scoring and Analysis: The resulting poses are then scored based on various factors, such as binding energy, to predict the most favorable binding mode. This analysis would provide insights into the specific amino acid residues involved in the interaction.
Without specific studies, a data table of binding affinities and interacting residues for this compound cannot be generated.
Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity
No specific studies employing quantum chemical calculations to investigate the electronic structure, conformation, and reactivity of this compound have been identified in the public domain.
General Methodology: Quantum chemistry calculations, such as Density Functional Theory (DFT), are used to understand the electronic properties of molecules. nih.govnih.govosti.gov For this compound, these calculations could determine:
Electron Distribution: Mapping the electron density to identify regions that are electron-rich or -poor, which is crucial for understanding intermolecular interactions.
Molecular Orbitals: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity.
Conformational Analysis: Determining the most stable three-dimensional shape of the molecule by calculating the energies of different conformers.
A table of quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) for this compound is not available due to the lack of specific research.
Prediction of Metabolic Fate and Enzyme Binding (e.g., P450 binding sites)
While the metabolism of solifenacin is known to be mediated by cytochrome P450 (CYP) 3A4, leading to various metabolites, there are no specific computational studies predicting the metabolic fate or enzyme binding of this compound itself. researchgate.net
General Methodology: In silico tools are available to predict the metabolism of chemical compounds. springernature.com These tools use databases of known metabolic pathways and computational models of enzymes like CYP450 to predict:
Sites of Metabolism: Identifying the most likely atoms or bonds on the molecule to be modified by metabolic enzymes.
Metabolite Structures: Predicting the chemical structures of the resulting metabolites.
Enzyme Binding: Docking the molecule into the active site of metabolic enzymes to predict binding affinity and orientation.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Oxidized Derivatives
No QSAR studies specifically focused on this compound or a series of its oxidized derivatives have been published.
General Methodology: QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com A QSAR study for oxidized derivatives of solifenacin would involve:
Data Set: Compiling a list of solifenacin derivatives, including this compound, with their measured biological activities (e.g., binding affinity for a receptor).
Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Model Development: Using statistical methods to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Testing the predictive power of the model on an independent set of compounds.
Without such a study, a QSAR model and its statistical parameters for this compound cannot be provided.
In Silico Prediction of Physico-Chemical Properties Relevant to Research
There are no specific published reports detailing the in silico prediction of the physico-chemical properties of this compound.
General Methodology: Various software programs can predict key physico-chemical properties of a molecule based on its structure. These properties are crucial for assessing its drug-likeness and potential behavior in biological systems. researchgate.net
Table 8.5: Predicted Physico-Chemical Properties (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | --- | Affects absorption and distribution. |
| LogP | --- | Indicates lipophilicity and membrane permeability. |
| pKa | --- | Determines the ionization state at physiological pH. |
| Hydrogen Bond Donors | --- | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | --- | Influences solubility and receptor binding. |
Dynamics Simulations for Conformational Analysis and Molecular Recognition
No molecular dynamics (MD) simulation studies for this compound are available in the scientific literature.
General Methodology: MD simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:
Conformational Sampling: Explore the different shapes the molecule can adopt in a solvent or when bound to a receptor.
Binding Stability: Assess the stability of the ligand-receptor complex over time by analyzing parameters like root-mean-square deviation (RMSD).
Free Energy of Binding: Calculate the binding free energy to provide a more accurate estimation of binding affinity than docking alone.
Q & A
Q. How can researchers ensure reproducibility in this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
